![molecular formula C14H21O3PS B12562503 Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate CAS No. 194999-08-1](/img/structure/B12562503.png)
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butenyl chain, which is further substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide precursor under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the butenyl chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated phosphonate esters.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: Used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphonate groups.
Mecanismo De Acción
The mechanism of action of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [1-(phenylsulfanyl)but-3-yn-1-yl]phosphonate: Similar structure but with a triple bond instead of a double bond.
Diethyl [1-(phenylsulfanyl)prop-2-en-1-yl]phosphonate: Similar structure but with a shorter carbon chain.
Uniqueness
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group, a butenyl chain, and a phenylsulfanyl group.
Propiedades
Número CAS |
194999-08-1 |
|---|---|
Fórmula molecular |
C14H21O3PS |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylbut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C14H21O3PS/c1-4-10-14(18(15,16-5-2)17-6-3)19-13-11-8-7-9-12-13/h4,7-9,11-12,14H,1,5-6,10H2,2-3H3 |
Clave InChI |
KZDLBFRSZSFBEU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC=C)SC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
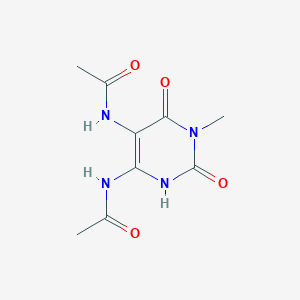
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
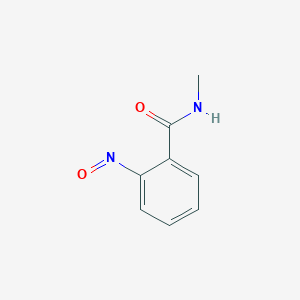
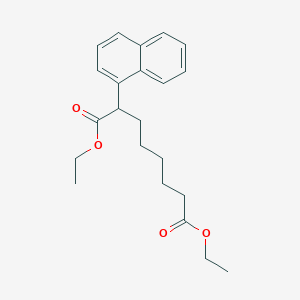
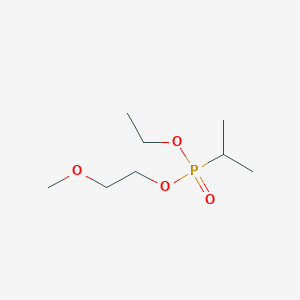
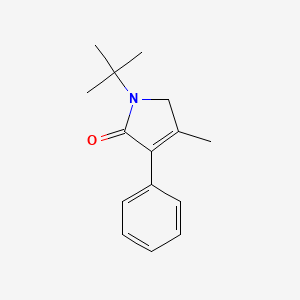
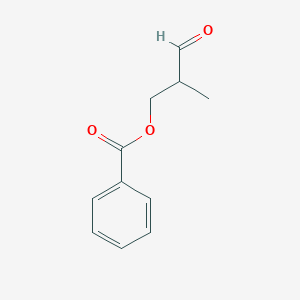
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

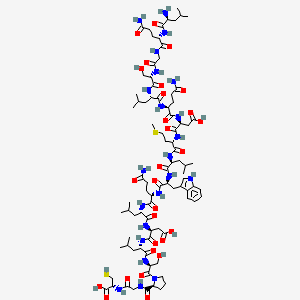
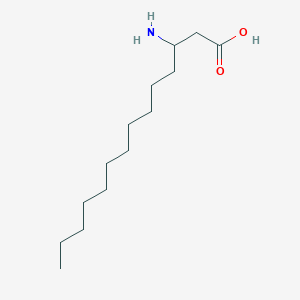

![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
